Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone” has a similar structure . It has a molecular formula of C11H9BrF3NO and a molecular weight of 308.09 g/mol .

Synthesis Analysis

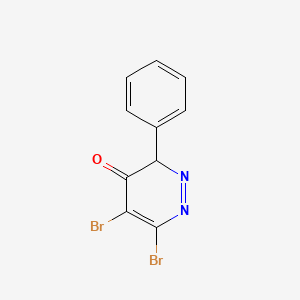

The synthesis of similar compounds involves the reaction of the ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid with bromine in anhydrous acetic acid .Molecular Structure Analysis

The molecular structure of these compounds typically includes a bromine atom attached to the isoquinoline ring .Chemical Reactions Analysis

The reaction of the ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid with bromine in anhydrous acetic acid produces a mixture of the 9-bromo-substituted product and 6-ethoxycarbonyl-5,7-dihydroxy-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolinium tribromide in a 1:1 ratio .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, the compound “1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone” has a boiling point that is not specified .科学的研究の応用

A general method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds, including those related to Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, has been demonstrated. This method involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence, useful for synthesizing N-benzyl isoindolin-1-one and N-benzyl 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (Freeman et al., 2023).

The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from readily available precursors has been achieved. The key intermediate in this process, a bromonium ylide, is formed by the intramolecular reaction of a benzyl bromide and an α-imino rhodium carbene (He et al., 2016).

A novel annulation method for 3,4-dihydroisoquinoline carboxylate, related to Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, has been developed. This method offers direct synthesis of cyclic Reissert equivalent compounds and access to medicinally important isoquinoline heterocycles (Li & Yang, 2005).

Synthesis, cytotoxicity, and docking simulations of novel annulated dihydroisoquinoline heterocycles have been conducted. These compounds have shown potential as antitumor agents against various cancer cell lines (Saleh et al., 2020).

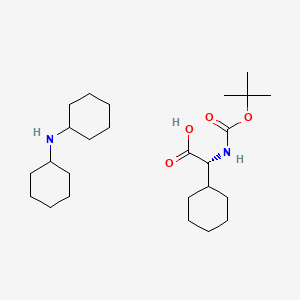

Research on the synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been carried out, exploring the structural and molecular properties of these compounds (Cerrini et al., 1979).

The acid-catalyzed formation of C–C and C–S bonds using excited state proton transfer, involving compounds like 7-bromo-2-naphthol, has been studied for the preparation of polycyclic amines and benzyl sulfides. This approach is relevant to the synthesis of compounds related to Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (Strada et al., 2019).

Safety and Hazards

特性

IUPAC Name |

benzyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c18-16-7-6-14-8-9-19(11-15(14)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSOZVJLXHQQSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)